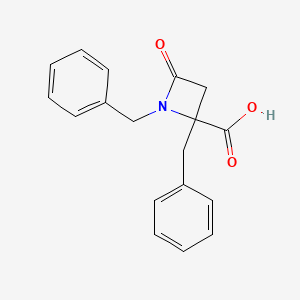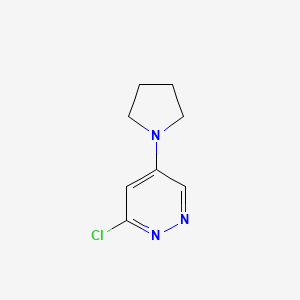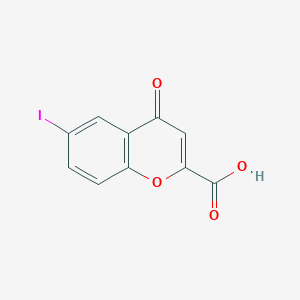![molecular formula C13H8F3IO3S B1514204 Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B1514204.png)
Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate is a hypervalent iodine compound with the molecular formula C₁₃H₈F₃IO₃S and a molecular weight of 428.17 g/mol . This compound is known for its unique chemical properties and structural diversity, making it a valuable reagent in organic synthesis and various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate can be synthesized through the anodic oxidation of iodobiaryls in a simple undivided electrolysis cell using a solvent mixture of acetonitrile and hexafluoroisopropanol with trifluoromethanesulfonic acid . This method is efficient and does not require additional chemical oxidants, resulting in minimal chemical waste . The reaction can be scaled up to produce more than four grams of the compound in less than three hours .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory methods, with a focus on scalability and efficiency. The use of electrochemical synthesis allows for the production of large quantities of the compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in organic synthesis.
Substitution: It participates in electrophilic substitution reactions, where it serves as an arylating agent for a wide range of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include trifluoromethanesulfonic acid, acetonitrile, and hexafluoroisopropanol . The reactions are typically carried out under acidic conditions, although some neutral or basic conditions have also been developed .
Major Products Formed
The major products formed from reactions involving this compound include various arylated compounds and polycyclic heterocyclic and carbocyclic compounds .
Applications De Recherche Scientifique
Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate has a wide range of scientific research applications, including:
Organic Synthesis: It is used as an oxidizing agent and an arylating agent in various organic synthesis reactions.
Photopolymerization: The compound serves as a photosensitizer in photopolymerization processes.
Electrophilic Group Transfer Reactions: It is employed in metal-catalyzed and metal-free cross-coupling reactions.
Medical and Pharmaceutical Applications:
Mécanisme D'action
The mechanism of action of dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate involves its role as an electrophilic arylating agent. The compound’s high electrophilicity and the superior leaving group ability of iodoarenes enable it to efficiently transfer aryl groups to various nucleophiles . This property makes it a valuable reagent in organic synthesis and other chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate include other diaryliodonium salts, such as:
- Diphenyleneiodonium trifluoromethanesulfonate
- 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
Uniqueness
This compound is unique due to its high electrophilicity and the ability to act as an efficient arylating agent. Its structural diversity and stability under various reaction conditions make it a versatile reagent in organic synthesis and other scientific research applications .
Propriétés
Formule moléculaire |
C13H8F3IO3S |
|---|---|
Poids moléculaire |
428.17 g/mol |
Nom IUPAC |
8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H8I.CHF3O3S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
HATWJVPOUUOKSM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(2-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B1514169.png)







![(8-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1514233.png)
![2-((S)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoic acid](/img/structure/B1514235.png)

